molecular formula C10H18ClF2N3 B12219808 N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

Cat. No.: B12219808
M. Wt: 253.72 g/mol
InChI Key: GBNOBMGHBYPNMK-UHFFFAOYSA-N
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Description

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride is a compound that features a pyrazole ring substituted with a difluoromethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the difluoromethyl group can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine typically involves the introduction of the difluoromethyl group onto the pyrazole ring. One common method is the reaction of a pyrazole precursor with difluoromethylating agents under specific conditions. . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of functionalized pyrazole derivatives .

Mechanism of Action

The mechanism of action of N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. For example, the compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrazoles and pyrazole derivatives with different substituents. Examples include:

Uniqueness

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C10H18ClF2N3

Molecular Weight

253.72 g/mol

IUPAC Name

N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-3-methylbutan-1-amine;hydrochloride

InChI

InChI=1S/C10H17F2N3.ClH/c1-8(2)3-5-13-7-9-4-6-15(14-9)10(11)12;/h4,6,8,10,13H,3,5,7H2,1-2H3;1H

InChI Key

GBNOBMGHBYPNMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=NN(C=C1)C(F)F.Cl

Origin of Product

United States

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